molecular formula C29H58O5 B1437074 2-Decyltetradecyl-D-xylopyranoside CAS No. 446264-02-4

2-Decyltetradecyl-D-xylopyranoside

Cat. No.: B1437074
CAS No.: 446264-02-4
M. Wt: 486.8 g/mol
InChI Key: LZQWIPYOLDJKPK-UGCDLRGISA-N
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Description

2-Decyltetradecyl-D-xylopyranoside is a non-ionic detergent widely used in various fields of research, including medical, environmental, and industrial research. It is a glycoside surfactant synthesized from xylose and fatty alcohols. The compound has a molecular formula of C29H58O5 and a molecular weight of 486.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Decyltetradecyl-D-xylopyranoside is synthesized through the reaction of xylose with fatty alcohols. The process involves the glycosylation of xylose with decyltetradecanol under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the glycosidic bond.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glycosylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Decyltetradecyl-D-xylopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides and amines.

Scientific Research Applications

2-Decyltetradecyl-D-xylopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Decyltetradecyl-D-xylopyranoside involves its ability to interact with and disrupt lipid bilayers. The compound integrates into the lipid bilayer, altering its structure and increasing its permeability. This property makes it useful in solubilizing membrane proteins and other hydrophobic molecules.

Comparison with Similar Compounds

Similar Compounds

    Octyl-β-D-glucopyranoside: Another non-ionic detergent used in similar applications.

    Dodecyl-β-D-maltoside: Known for its use in membrane protein studies.

    Triton X-100: A widely used non-ionic surfactant in biochemical research.

Uniqueness

2-Decyltetradecyl-D-xylopyranoside is unique due to its specific structure, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in solubilizing a wide range of compounds, including those that are highly hydrophobic.

Properties

IUPAC Name

(3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58O5/c1-3-5-7-9-11-13-14-16-18-20-22-25(21-19-17-15-12-10-8-6-4-2)23-33-29-28(32)27(31)26(30)24-34-29/h25-32H,3-24H2,1-2H3/t25?,26-,27+,28-,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQWIPYOLDJKPK-UGCDLRGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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